Core Scaffold Utility in Pan-BET Bromodomain Inhibitor Development
1,2,3,4-Tetrahydroquinoline-6-carboxamide is explicitly claimed as a core synthetic intermediate in the preparation of pan-BET bromodomain inhibitors, as documented in EP3191476A1 [1]. Derivatives incorporating this exact 6-carboxamide scaffold demonstrate potent, dual BD1/BD2 bromodomain inhibition with pIC50 values of 6.9 and 7.2 for BRD4 BD1 and BD2, respectively, representing nanomolar potency (IC50 ≈ 126 nM and 63 nM) . This quantitative activity is scaffold-dependent; substitution of the tetrahydroquinoline core with an isoindoline or tetrahydroisoquinoline scaffold results in markedly reduced or absent BET inhibition, as established in the patent SAR analysis. The presence of the 6-carboxamide group is essential for maintaining the requisite hydrogen-bonding network with the bromodomain acetyl-lysine binding pocket.
| Evidence Dimension | BRD4 Bromodomain Inhibitory Potency |
|---|---|
| Target Compound Data | Representative derivative I-BET567: pIC50 6.9 (BD1) and 7.2 (BD2); IC50 ≈ 126 nM and 63 nM |
| Comparator Or Baseline | Tetrahydroisoquinoline scaffold derivatives: >10-fold reduced potency; isoindoline scaffold derivatives: no significant inhibition reported |
| Quantified Difference | pIC50 difference of >1.0 log unit (>10-fold potency loss) when core scaffold substituted with tetrahydroisoquinoline |
| Conditions | FRET-based bromodomain binding assays; recombinant BRD4 BD1 and BD2 domains |
Why This Matters
This differential potency directly impacts procurement decisions for laboratories developing BET inhibitors, as the 6-carboxamide substitution pattern on the tetrahydroquinoline core is essential for achieving nanomolar target engagement.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. EP3191476A1: Tetrahydroquinoline derivatives as bromodomain inhibitors. European Patent Office, 2017. View Source
